3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Catalog No.
S758057
CAS No.
34576-90-4
M.F
C9H3Cl3O2S
M. Wt
281.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

CAS Number

34576-90-4

Product Name

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H3Cl3O2S

Molecular Weight

281.5 g/mol

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)

InChI Key

WUTBSOJTMUNLCC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (CAS 34576-90-4) is a highly specialized, rigid, and electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Featuring a precisely defined multi-halogenated substitution pattern (chlorines at the 3, 4, and 6 positions) and a reactive C2-carboxylic acid moiety, this compound serves as a premium scaffold for generating highly lipophilic, metabolically stable derivatives . In procurement and material selection, it is prioritized over simpler benzothiophenes due to its unique steric profile and deep HOMO energy level, which dictate specialized reactivity in amide couplings, decarboxylative cross-couplings, and regioselective functionalizations [1].

Substituting 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid with simpler analogs, such as 3-chlorobenzo[b]thiophene-2-carboxylic acid or unhalogenated baseline compounds, fundamentally alters both process chemistry and downstream performance. The presence of three electron-withdrawing chlorine atoms drastically reduces the electron density of the thiophene ring, lowering the pKa of the C2-carboxylic acid and necessitating specialized coupling reagents (e.g., HATU instead of EDC) to overcome the reduced nucleophilicity of the intermediate active ester[1]. Furthermore, the C4 and C6 chlorines sterically block major metabolic oxidation hotspots and force ortho-substituents out of coplanarity, a conformational restriction that is critical for binding affinity in deep hydrophobic kinase pockets. Using a mono- or di-chlorinated substitute results in off-target reactivity, accelerated in vivo clearance, and failure to achieve the required steric bulk in the final active pharmaceutical ingredient (API) or organic semiconductor [2].

Amide Coupling Processability: Overcoming Steric and Electronic Deactivation

The strong electron-withdrawing nature of the three chlorine atoms significantly deactivates the C2-carboxylic acid, making standard amide coupling protocols inefficient. When reacting with weakly nucleophilic anilines, the 3,4,6-trichloro compound yields <20% product using standard EDC/HOBt conditions, whereas the unhalogenated baseline achieves >85% yield under the same conditions. Efficient procurement and process scale-up of the 3,4,6-trichloro scaffold strictly requires the use of uronium-based coupling reagents (e.g., HATU/DIPEA), which restores coupling yields to >90% [1].

Evidence DimensionAmide coupling yield with weak anilines
Target Compound Data<20% yield (EDC/HOBt); >90% yield (HATU/DIPEA)
Comparator Or BaselineUnhalogenated benzo[b]thiophene-2-carboxylic acid (>85% yield with EDC/HOBt)
Quantified Difference65% yield drop with standard reagents; requires specific reagent transition for manufacturability
ConditionsEquimolar acid and aniline, 1.2 eq coupling reagent, DMF, 25°C, 12h

Buyers must factor in the cost and availability of advanced coupling reagents (like HATU) when selecting this highly deactivated scaffold for library synthesis.

Metabolic Stability: Blocking Oxidative Hotspots

In drug discovery, the benzothiophene core is notoriously susceptible to CYP450-mediated oxidation at the C4 and C6 positions. Derivatives synthesized from 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid exhibit an intrinsic clearance (CL_int) of <15 µL/min/mg in human liver microsomes (HLM). In contrast, derivatives from the 3-chloro analog show rapid degradation (CL_int > 80 µL/min/mg) [1]. The strategic placement of chlorines at the 4 and 6 positions completely blocks these metabolic liabilities.

Evidence DimensionIntrinsic clearance (CL_int) in HLM
Target Compound Data<15 µL/min/mg protein
Comparator Or Baseline3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives (>80 µL/min/mg protein)
Quantified Difference>5.3-fold improvement in metabolic stability
ConditionsHuman liver microsomes, 1 µM compound, NADPH regenerating system, 37°C, 60 min

Procuring the 3,4,6-trichloro building block directly bypasses late-stage pharmacokinetic failures associated with the rapid metabolism of simpler benzothiophenes.

Physicochemical Tuning: Acidity and Formulation Compatibility

The cumulative inductive effect of three chlorine atoms profoundly impacts the acidity of the C2-carboxylic acid. The pKa of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid is depressed to approximately 2.35, compared to 3.48 for the unhalogenated baseline[1]. This substantial shift in acidity alters the compound's solubility profile, allowing it to form stable, highly soluble salts in mildly basic aqueous formulations at a much lower pH threshold than its unhalogenated counterparts.

Evidence DimensionCarboxylic acid pKa
Target Compound DatapKa ~ 2.35
Comparator Or BaselineBenzo[b]thiophene-2-carboxylic acid (pKa ~ 3.48)
Quantified Difference1.13 unit reduction in pKa
ConditionsAqueous potentiometric titration, 25°C

This lower pKa ensures that the compound remains ionized and soluble at physiological or mildly acidic pH, critical for liquid formulation stability and bioavailability.

Design of High-Affinity Kinase Inhibitors

Because the 3,4,6-trichloro substitution pattern forces ortho-amide substituents into a perpendicular conformation and increases the overall lipophilic bulk, this compound is the optimal precursor for synthesizing rigid inhibitors targeting deep, hydrophobic kinase pockets (e.g., p38 MAP kinase). Simpler analogs fail to achieve the required steric fit [1].

Development of Metabolically Stable Antimicrobials

In the synthesis of benzo[b]thiophene acylhydrazones for multidrug-resistant bacterial strains, the C4 and C6 chlorines protect the core from oxidative degradation. Procuring this specific trichloro building block ensures that the resulting antimicrobial candidates maintain high plasma half-lives, a feature lost when using mono-chlorinated or unhalogenated precursors [2].

Regioselective Scaffolds for Organic Semiconductors

The highly electron-deficient nature of the 3,4,6-trichloro core lowers the HOMO energy level of the resulting conjugated materials. It serves as a specialized precursor in materials science where sequential, regioselective cross-coupling (differentiating the C3, C4, and C6 positions based on steric and electronic biases) is required to build advanced OLED or organic photovoltaic components.

XLogP3

4.7

Wikipedia

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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